molecular formula C7H13ClN2O B1418816 Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride CAS No. 1187385-53-0

Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride

Cat. No. B1418816
M. Wt: 176.64 g/mol
InChI Key: ZKMZMDVFKFXHKK-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride is a chemical compound with the molecular formula C7H12N2O.ClH . It appears as a solid under normal conditions .

Physical and Chemical Properties The molecular weight of this compound is 176.65 .

Scientific Research Applications

Heterocyclic Chemistry and Material Science

Synthesis and Molecular Design

Pyrazine derivatives, including Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride, are critical in synthesizing larger polyheterocyclic aromatic systems due to their excellent π–π stacking ability. These compounds serve as building blocks in creating n-type semiconductors, sensors, nonlinear optical chromophores, and liquid crystals. They are also utilized in developing microporous polymers for energy storage, showcasing their versatility in organic materials and nanoscience (Segura et al., 2015).

Maillard Reaction Control

In food science, control strategies to promote or suppress the Maillard reaction (MR) to manage pyrazines generation highlight the compound's role in flavor chemistry. This aspect underscores the importance of pyrazine derivatives in enhancing food quality by optimizing baking, roasted, and nutty flavors (Yu et al., 2021).

Pharmacological Research

Pharmacological Properties

Pyrazine derivatives, including structures similar to Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride, exhibit a wide range of pharmacological effects. These include antimicrobial, antifungal, and anticancer activities. The versatility and efficacy of pyrazine derivatives in various therapeutic contexts underline their significance in drug development and the potential for new treatments (Ferreira & Kaiser, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-2-1-6-5-8-3-4-9(6)7;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMZMDVFKFXHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride

CAS RN

1187385-53-0
Record name octahydropyrrolo[1,2-a]pyrazin-6-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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